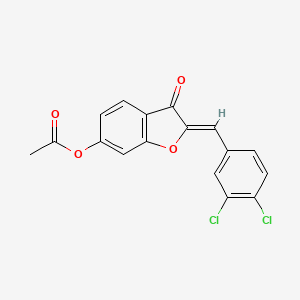

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

“(Z)-2-(3,4-Dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate” is a benzofuran derivative characterized by a 3,4-dichlorobenzylidene substituent at the C2 position, a ketone group at C3, and an acetate ester at C6 of the benzofuran core. The (Z)-configuration of the benzylidene double bond distinguishes it from the more commonly studied (E)-isomers. This compound shares structural similarities with herbicidal and photosynthetic electron transport (PET)-inhibiting agents, though its specific biological activity remains understudied .

Key structural features include:

- Z-configuration: May affect molecular geometry, stability, and interactions with biological targets compared to (E)-isomers.

Properties

IUPAC Name |

[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2O4/c1-9(20)22-11-3-4-12-15(8-11)23-16(17(12)21)7-10-2-5-13(18)14(19)6-10/h2-8H,1H3/b16-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWVZGJYONIXQL-APSNUPSMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and comparative analysis with similar compounds.

- Molecular Formula : C20H10Cl2O5

- Molecular Weight : 401.2 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Some of the notable mechanisms include:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help in mitigating oxidative stress in cells.

- Antimicrobial Activity : Studies have indicated that it possesses antimicrobial properties against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Antioxidant Activity

A study conducted by evaluated the antioxidant potential of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radicals, supporting its use as an antioxidant agent.

Antimicrobial Activity

Research published in investigated the antimicrobial efficacy of this compound against several bacterial strains. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

Anti-inflammatory Effects

In a study focused on inflammation markers, demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in vitro. This suggests its potential application in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|---|

| Compound A | C20H10Cl2O5 | Moderate | High | Moderate |

| Compound B | C21H12Cl2O5 | High | Moderate | High |

| This compound | C20H10Cl2O5 | High | High | High |

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : (E)-isomers dominate synthetic studies due to higher thermodynamic stability and ease of characterization . The (Z)-isomer’s lower prevalence may reflect synthetic challenges or instability.

- Functional Groups: Acetate and sulfonate esters at C6 (as in the target compound and its sulfonate analog) improve solubility over non-esterified derivatives like hydrazinecarbothioamides .

- Synthetic Yields : Hydrazinecarbothioamide derivatives (e.g., compound 3g) show yields up to 89%, suggesting efficient condensation reactions . Data for the target compound’s synthesis is unavailable.

Table 2: PET-Inhibiting Activity of Selected Analogs

Key Observations :

- PET Inhibition: Compound 3g, a 3,4-dichlorobenzylidene derivative, shows moderate PET inhibition (IC$_{50}$ = 135.6 µmol/L), though it is ~3,000-fold less potent than Diuron® .

- Ester vs. Thioamide: The acetate group in the target compound may reduce affinity for photosystem II compared to thioamide-containing analogs like 3g.

Analytical and Computational Comparisons

- Characterization Methods : Most analogs in were analyzed via $^1$H/$^13$C NMR, HR-MS, and IR/UV-Vis spectroscopy. The target compound’s characterization data is lacking but would likely require similar techniques .

- Crystallography Tools: Software like SHELXL and WinGX () are widely used for small-molecule crystallography.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate?

The compound is synthesized via a Knoevenagel condensation between substituted benzofuran-6-yl acetate derivatives and 3,4-dichlorobenzaldehyde. Key steps include optimizing reaction conditions (e.g., solvent, temperature, and catalyst) to favor the Z-isomer. Ethyl aroylacetates, as described in similar syntheses, are critical intermediates, and anhydrous ZnCl₂ may act as a Lewis acid to accelerate cyclization .

Q. How can the stereochemical purity of the Z-isomer be confirmed during synthesis?

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to analyze coupling constants and chemical shifts indicative of the Z-configuration. X-ray crystallography provides definitive structural confirmation. For example, analogs like (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-dihydrobenzofuran derivatives have been structurally validated using these methods .

Q. What characterization techniques are essential for verifying the compound’s structure?

A multi-technique approach is required:

Q. What is the proposed reaction mechanism for forming the benzylidene-dihydrobenzofuran core?

The mechanism involves base-catalyzed aldol condensation followed by cyclization. The enolate of the benzofuran acetate attacks the aldehyde carbonyl, forming a conjugated system. Subsequent dehydration and tautomerization yield the Z-isomer. Mercaptoacetic acid or ZnCl₂ may act as catalysts in analogous systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize E-isomer contamination?

Systematic studies using temperature gradients (e.g., reflux vs. room temperature) and solvent polarity adjustments (DMF vs. ethanol) are critical. For example, refluxing in DMF with ZnCl₂ increased Z-selectivity in related thiazolidinone syntheses . Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR.

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from impurities or tautomerization. Cross-validate using high-resolution MS (HRMS) and computational methods (e.g., DFT calculations for predicting chemical shifts). Refer to structurally validated analogs, such as sulfonate derivatives of dihydrobenzofuran, to benchmark spectral assignments .

Q. What strategies are recommended for studying the compound’s biological activity in vitro?

Prioritize assays targeting its hypothesized mechanism (e.g., enzyme inhibition or receptor binding). For example:

- Cytotoxicity assays : Use mammalian cell lines (e.g., HeLa) with dose-response curves.

- Enzyme inhibition : Monitor activity via fluorometric or colorimetric readouts.

- Metabolic stability : Assess using liver microsomes. Biological testing protocols from studies on similar benzofuran derivatives can guide experimental design .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

Key issues include poor solubility of intermediates and Z/E isomer separation. Solutions:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for better dissolution.

- Chromatography : Employ flash chromatography with gradient elution for isomer separation.

- Crystallization : Recrystallize from DMF/water mixtures to enhance purity .

Q. How can degradation products under varying pH and temperature conditions be analyzed?

Perform forced degradation studies:

- Acidic/alkaline hydrolysis : Use HCl/NaOH at elevated temperatures.

- Oxidative stress : Expose to H₂O₂.

- Photolysis : UV light exposure. Analyze degradation pathways via LC-MS/MS and compare stability profiles to structurally related compounds (e.g., sulfonated benzofurans) .

Methodological Notes

- Data Interpretation : Cross-reference synthetic protocols from Russian Chemical Bulletin (2013) for benzofuran analogs and Molecules (2009) for cyclization strategies .

- Advanced Tools : Computational modeling (e.g., Gaussian for DFT) complements experimental data in resolving stereochemical ambiguities.

- Biological Assays : Adapt protocols from Drosophila and mammalian cell studies for toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.